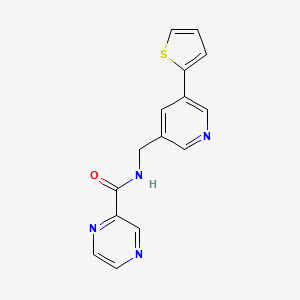

![molecular formula C21H18N4O B2968481 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide CAS No. 847387-74-0](/img/structure/B2968481.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

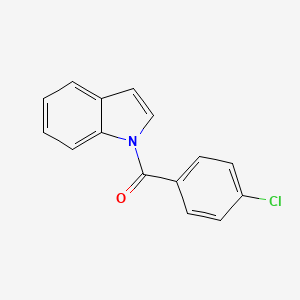

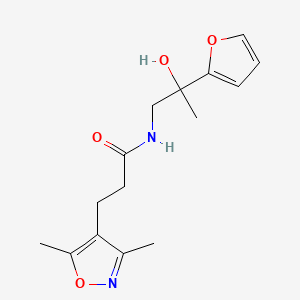

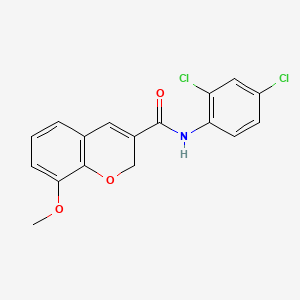

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines . They are part of a broader class of nitrogen-containing heterocyclic compounds that have received significant attention due to their role as active pharmacophores .

Synthesis Analysis

The synthesis of these compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The synthesis of N, N '-unsubstituted α-aminoamidines and ways for their further modification to synthesize new promising imidazo[1,2-a]pyrimidine-containing compounds have also been reported .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

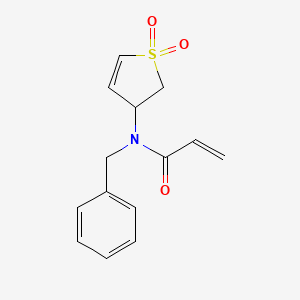

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

Antineoplastic Activity

A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized as part of efforts to develop new antineoplastic agents. These derivatives underwent in vitro testing against a variety of cancer cell lines, with some compounds showing significant antineoplastic activity. For example, certain derivatives exhibited good in vitro antineoplastic activity with disease selectivity across all tested cell lines, demonstrating their potential as cancer treatments (Abdel-Hafez, 2007).

Antiviral Activity

Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has shown that these compounds, related in structure to the query compound, were designed and prepared as antiviral agents, specifically targeting human rhinovirus. The compounds exhibited stereospecific synthesis and significant antiviral activity, highlighting the potential of imidazopyrimidine derivatives in the development of new antiviral therapies (Hamdouchi et al., 1999).

Antihypertensive Effects

Nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, were found to be potent, orally active antihypertensives. These compounds differ from earlier series by their potent antihypertensive effect upon oral administration, indicating the significance of imidazole derivatives in developing treatments for hypertension (Carini et al., 1991).

Chemical Synthesis and Modification

Investigations into the synthesis and modification of imidazo[1,2-a]pyrimidine derivatives have revealed strategies to reduce metabolism mediated by aldehyde oxidase (AO), enhancing the pharmaceutical properties of these compounds. Such research underscores the adaptability and potential of imidazo[1,2-a]pyrimidine derivatives in drug design and development, providing a framework that could apply to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide (Linton et al., 2011).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that imidazo[1,2-a]pyrimidine derivatives can demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the g2/m phase suggesting inhibitory of tubulin polymerization, activation of caspase-3, and inhibition against pi3k/akt/mtor signaling pathway .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives have been reported to inhibit the pi3k/akt/mtor signaling pathway , which plays a crucial role in cell survival, growth, and proliferation.

Result of Action

Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit anticancer activity. For example, certain derivatives have shown potent activity against MCF7 and MDA-MB-231 cell lines . .

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,2-a]pyrimidines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions .

Cellular Effects

Some imidazo[1,2-a]pyrimidines have been found to have anticancer activity against different human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-methylbenzamide at different dosages in animal models have not been reported. It is common for the effects of similar compounds to vary with dosage, with threshold effects observed at lower doses and potentially toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and could potentially affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

properties

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-14-6-3-4-7-17(14)20(26)23-18-12-16(9-8-15(18)2)19-13-25-11-5-10-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMFJHWIIZJFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)

![Methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2968407.png)

![1-((1R,5S)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2968408.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2968410.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate](/img/structure/B2968421.png)